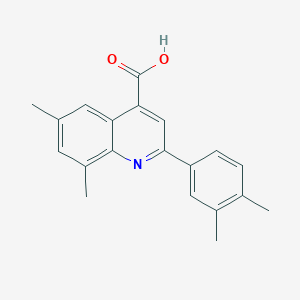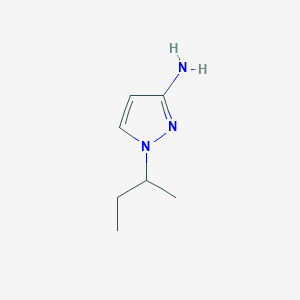
2-(3,4-Dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(3,4-Dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid” is a complex organic molecule. It contains a quinoline core, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are used in the manufacture of dyes, the preparation of hydroxyquinoline sulfate and niacin. They are also found in several natural products .
Synthesis Analysis
The synthesis of such complex molecules often involves multi-step reactions. For instance, the Suzuki–Miyaura cross-coupling reaction is a popular method for forming carbon-carbon bonds . This reaction involves the use of a palladium catalyst and an organoboron compound .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Quinolines, for example, can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and reduction .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and stability under different conditions. These properties can be predicted using computational chemistry or determined experimentally .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
2-Substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids, including compounds similar to 2-(3,4-Dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid, have been synthesized through the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one. This process involves a plausible mechanism proposed based on ab initio quantum-chemical calculations, contributing to the understanding of the formation and characteristics of such compounds (Rudenko et al., 2012).
Crystal Engineering
In the realm of crystal engineering, supramolecular assemblies have been synthesized and characterized, involving compounds like 1,2,4,5-benzenetetracarboxylic acid with aza donor molecules. Although not directly related to this compound, this research highlights the importance of structural analysis in understanding the assembly and interaction of complex molecular systems, which could be relevant for similar quinoline derivatives (Arora & Pedireddi, 2003).
Conformational and Stereochemical Analysis
The study of 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives derived from kynurenic acid for in vitro antagonist activity at the glycine site on the NMDA receptor involves conformational and stereochemical analyses. This research provides insights into the structural requirements for biological activity, which could be extrapolated to the study of this compound and its potential biological applications (Carling et al., 1992).
Advanced Materials and Luminescence
Research on heteroleptic cationic Ir(III) complexes with tunable emissions and mechanoluminescence demonstrates the potential of quinoline derivatives in the field of advanced materials, particularly in data security protection. This highlights the versatility of quinoline-based compounds, such as this compound, in developing smart luminescent materials (Song et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
2-(3,4-dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-11-7-14(4)19-16(8-11)17(20(22)23)10-18(21-19)15-6-5-12(2)13(3)9-15/h5-10H,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYKEBNCPGKOED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-(dimethylamino)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2944046.png)


![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclohexylacetamide](/img/structure/B2944052.png)
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(thiophene-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2944054.png)


![4-{[(3-Methoxyphenyl)methyl]sulfanyl}-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2944057.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-3-(3-fluoro-4-methylphenyl)propanamide](/img/structure/B2944061.png)

![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide](/img/structure/B2944064.png)

![2-Chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzenecarbonitrile](/img/structure/B2944066.png)